
N,N-二丁基色胺
描述
科学研究应用
试验性特征分析
- N,N-二烯丙基色胺(DALT)及其衍生物的分析特征:Brandt et al. (2017)进行了一项研究,探讨了各种N,N-二烷基化色胺,包括N,N-二丁基色胺,对其分析特性的影响。这些化合物因其在药品和“研究化学品”中的潜在用途而备受关注。该研究强调了对这类分析的重要性,以便了解新出现在各种研究领域中的物质。
神经和生理效应
- 在组织保护、再生和免疫中的作用:Frecska等人(2013年)探讨了N,N-二甲基色胺(DMT)的潜在生理机制,并提出了其可能超越中枢神经活动的生物学功能。该研究在Journal of Neural Transmission中详细介绍了DMT在细胞保护机制中的作用,这可能对包括N,N-二丁基色胺在内的更广泛的色胺类化合物产生影响。
潜在的治疗应用
- 在脑缺血中的神经保护作用:Nardai et al.进行的一项2020年研究调查了DMT在大鼠缺血性脑损伤模型中的神经保护作用。研究结果表明,色胺类化合物在减少脑损伤和促进缺血后恢复方面具有潜在的治疗应用价值。
未来方向
Future research on DBT could focus on elucidating its synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand the safety and hazards associated with DBT use. The therapeutic potential of DBT, particularly for conditions like depression, anxiety, and post-traumatic stress disorder, could also be explored .
属性
IUPAC Name |
N-butyl-N-[2-(1H-indol-3-yl)ethyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-3-5-12-20(13-6-4-2)14-11-16-15-19-18-10-8-7-9-17(16)18/h7-10,15,19H,3-6,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLJUZWFWYEQLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166255 | |
| Record name | N,N-Dibutyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dibutyltryptamine | |
CAS RN |
15741-77-2 | |
| Record name | N,N-Dibutyltryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15741-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015741772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dibutyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBUTYLTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFE8WT8WCW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What analytical methods are effective for detecting and quantifying DBT in biological samples?
A1: Several analytical techniques have proven effective in identifying and quantifying DBT and related tryptamine compounds.
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides high sensitivity, with limits of detection (LODs) ranging from 0.5 to 15 μg/mL for various tryptamines. [] GC-MS is particularly useful for identifying compounds based on their fragmentation patterns. []
- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers good sensitivity and selectivity, with LODs ranging from 0.3 to 1.0 μg/mL for various tryptamines. [] Different ionization techniques like electrospray ionization (ESI) can be coupled with LC to enhance sensitivity. []
- Micellar Electrokinetic Chromatography (MEKC): While less sensitive than GC-MS or LC-MS, MEKC provides a rapid separation method for tryptamines. [] Online sample concentration techniques, such as sweeping-MEKC and cation-selective exhaustive injection-sweep-MEKC (CSEI-sweep-MEKC), can significantly enhance MEKC sensitivity, achieving LODs in the ng/mL range. []
- Matrix-Assisted Laser Desorption/Ionization - Time of Flight Mass Spectrometry (MALDI-TOFMS): This technique can analyze a wide range of tryptamine compounds. MALDI and ESI ionization methods provide insights into specific fragmentation pathways, such as alpha-cleavage and beta-cleavage, which can help in identifying and differentiating tryptamines. []
Q2: How does the molecular structure of DBT, specifically the alkyl chain length, affect its migration behavior in different analytical techniques?
A2: The length of the alkyl chain on the amine group of DBT influences its migration behavior in various separation techniques.
- GC and HPLC: DBT, along with other N,N-dialkyltryptamines like DMT, DET, and DPT, shows a correlation between molecular weight and migration time. [] As the alkyl chain length increases, the molecular weight increases, leading to longer retention times in both GC and HPLC. []
- MEKC: While the general trend of increasing migration time with increasing alkyl chain length holds true for MEKC, the presence of micelles introduces an additional factor. The interaction of DBT with the micelles can influence its migration time, potentially altering the order of elution compared to GC or HPLC. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



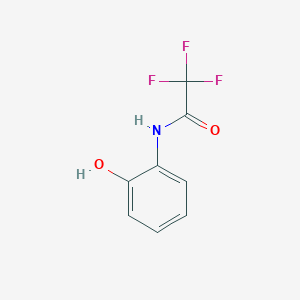

![2,4-Di-tert-butyl-6-({4-[(3,5-di-tert-butyl-2-hydroxyphenyl)methyl]piperazin-1-yl}methyl)phenol](/img/structure/B173619.png)
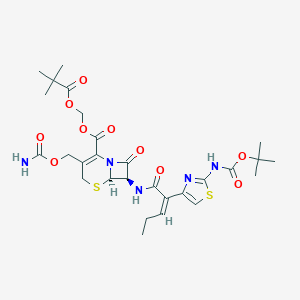
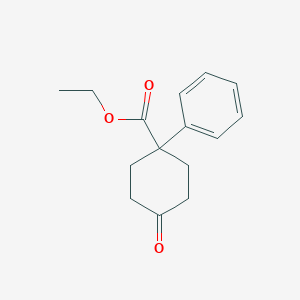

![1-[(4-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B173634.png)

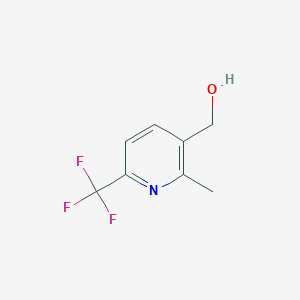

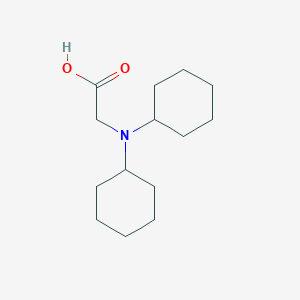

![Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B173646.png)
![(1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B173647.png)